methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a sulfamoyl group, and a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylate as the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and sulfamoyl-containing molecules. Examples are:
- Thiophene-2-carboxylate derivatives
- Sulfamoyl benzene derivatives
- Piperidine-based compounds
Uniqueness
What sets methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-27-19(24)18-16(8-11-28-18)29(25,26)20-14-4-2-13(3-5-14)12-17(23)21-9-6-15(22)7-10-21/h2-5,8,11,15,20,22H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBGFKITEIMPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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